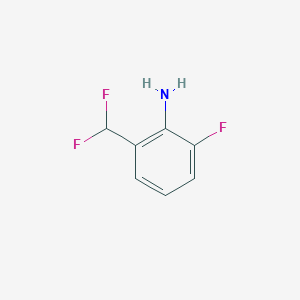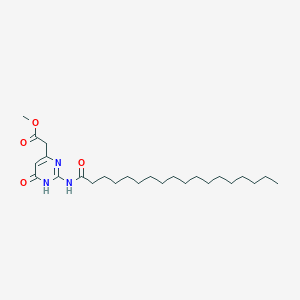![molecular formula C9H8Cl2N4 B12941395 4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline CAS No. 922711-72-6](/img/structure/B12941395.png)
4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline typically involves the reaction of 4,5-dichloroaniline with a triazole derivative. One common method is the nucleophilic substitution reaction where 4,5-dichloroaniline reacts with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The dichloro groups on the aniline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound can be used as a fungicide or herbicide due to its ability to inhibit the growth of various plant pathogens.
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Mecanismo De Acción
The mechanism of action of 2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which is crucial for the biosynthesis of ergosterol in fungi, leading to antifungal activity.
DNA Interaction: It can intercalate with DNA, disrupting replication and transcription processes, which is beneficial in anticancer applications.
Comparación Con Compuestos Similares
4-((4-Methylbenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: Known for its inhibitory potential against α-glucosidase, a target for Type 2 Diabetes Mellitus treatment.
1,2,4-Triazole-3-thiol Derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 2-((1H-1,2,4-Triazol-1-yl)methyl)-4,5-dichloroaniline stands out due to its dual functionality, combining the properties of triazole and dichloroaniline moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.
Propiedades
Número CAS |
922711-72-6 |
|---|---|
Fórmula molecular |
C9H8Cl2N4 |
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(1,2,4-triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8Cl2N4/c10-7-1-6(9(12)2-8(7)11)3-15-5-13-4-14-15/h1-2,4-5H,3,12H2 |
Clave InChI |
NZQLIJGQHJRRJH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)N)CN2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide](/img/structure/B12941314.png)






![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)
![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)

![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)

![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)
